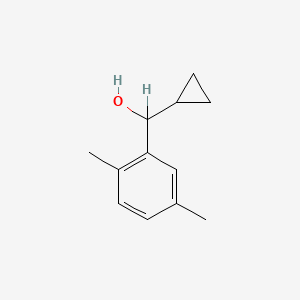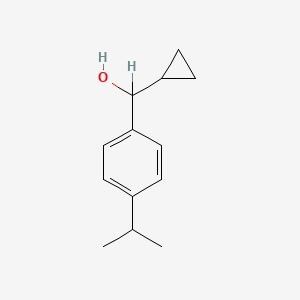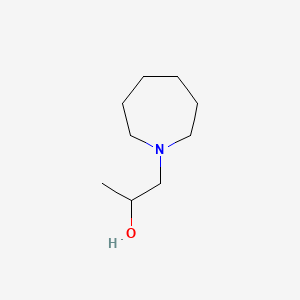
12-Brom-1-dodecanol
Übersicht
Beschreibung
12-Bromo-1-dodecanol is an organic compound with the molecular formula C12H25BrO. It is a primary alcohol with a bromine atom attached to the 12th carbon of a dodecane chain. This compound is known for its use in various chemical reactions and applications in scientific research .
Wissenschaftliche Forschungsanwendungen
12-Bromo-1-dodecanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 12-Bromo-1-dodecanol involves its reactivity as a primary alcohol and a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Similar Compounds:
1-Bromo-12-dodecene: Similar structure but with a double bond.
12-Chloro-1-dodecanol: Similar structure but with a chlorine atom instead of bromine.
1-Dodecanol: Lacks the bromine atom.
Uniqueness: 12-Bromo-1-dodecanol is unique due to the presence of both a bromine atom and a hydroxyl group on a long carbon chain. This combination allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
12-Bromo-1-dodecanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acyl-ACP/acyl-CoA reductase, an enzyme involved in fatty acid metabolism . The interaction between 12-Bromo-1-dodecanol and this enzyme can modulate the enzyme’s activity, impacting the overall metabolic flux.
Cellular Effects
The effects of 12-Bromo-1-dodecanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 12-Bromo-1-dodecanol can affect the expression of genes involved in lipid metabolism, thereby altering cellular lipid profiles . Additionally, it has been found to impact cell signaling pathways related to stress responses and apoptosis.
Molecular Mechanism
At the molecular level, 12-Bromo-1-dodecanol exerts its effects through specific binding interactions with biomolecules. It can bind to proteins and enzymes, leading to either inhibition or activation of their functions. For example, the binding of 12-Bromo-1-dodecanol to chemosensory proteins in insects has been shown to induce conformational changes, facilitating the transport of hydrophobic chemicals . This binding interaction is crucial for the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 12-Bromo-1-dodecanol can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that 12-Bromo-1-dodecanol remains stable under controlled conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to 12-Bromo-1-dodecanol in in vitro studies has shown sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 12-Bromo-1-dodecanol in animal models are dose-dependent. At lower dosages, the compound has been observed to modulate metabolic pathways without causing significant toxicity . At higher dosages, 12-Bromo-1-dodecanol can induce adverse effects, including hepatotoxicity and disruptions in lipid metabolism. These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
12-Bromo-1-dodecanol is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-ACP/acyl-CoA reductase and thioesterase, influencing the synthesis and degradation of fatty acids . These interactions can alter metabolic flux and impact the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 12-Bromo-1-dodecanol is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of 12-Bromo-1-dodecanol is critical for its function. It has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and lipid droplets . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The activity of 12-Bromo-1-dodecanol is thus closely linked to its subcellular distribution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 12-Bromo-1-dodecanol can be synthesized through the bromination of 1-dodecanol. One common method involves the reaction of 1-dodecanol with hydrobromic acid (HBr) in the presence of a solvent like toluene. The reaction mixture is heated under reflux conditions for several hours to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of 12-Bromo-1-dodecanol often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Bromo-1-dodecanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1-dodecanol.
Oxidation Reactions: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromine atom can be reduced to form 1-dodecanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 1-Dodecanol.
Oxidation: 1-Dodecanal (aldehyde) or dodecanoic acid (carboxylic acid).
Reduction: 1-Dodecanol.
Eigenschaften
IUPAC Name |
12-bromododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIDMJNTHJYVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049273 | |
| Record name | 12-Bromo-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3344-77-2 | |
| Record name | 12-Bromo-1-dodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3344-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Bromo-1-dodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Bromo-1-dodecanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02619 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 12-Bromo-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-BROMO-1-DODECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7CYF0086V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 12-Bromo-1-dodecanol in the presented research?
A1: 12-Bromo-1-dodecanol serves as a key starting material in the synthesis of complex molecules. Specifically, it plays a crucial role in synthesizing the ceramide sex pheromone [(2S,2′R,3S,4R)-2-(2′-hydroxy-21′-methyldocosanoylamino)-1,3,4-pentadecanetriol] found in the female hair crab (Erimacrus isenbeckii) [, ].
Q2: Is there a more efficient method for synthesizing 12-Bromo-1-dodecanol?
A2: Yes, recent research [] highlights a novel approach for synthesizing 12-Bromo-1-dodecanol and similar bromoalkanols. This method utilizes microwave irradiation and focuses on the monobromination of diols with aqueous hydrobromic acid (HBr) in toluene. This technique offers advantages in terms of yield and selectivity compared to traditional methods.
Q3: Can you provide the structural characterization data for 12-Bromo-1-dodecanol?
A3: While the provided research abstracts don't explicitly state the molecular formula and weight of 12-Bromo-1-dodecanol, these can be easily deduced.
Q4: Are there alternative synthetic routes to the ceramide sex pheromone that don't rely on 12-Bromo-1-dodecanol?
A4: The provided research focuses solely on a synthesis utilizing 12-Bromo-1-dodecanol [, ]. Exploring alternative synthetic pathways would require a broader literature search on the target ceramide molecule. Different starting materials and synthetic strategies might be employed, potentially offering advantages in yield, stereoselectivity, or cost-effectiveness.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


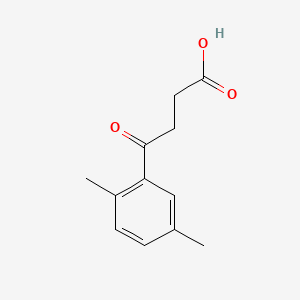

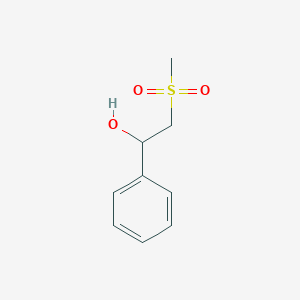

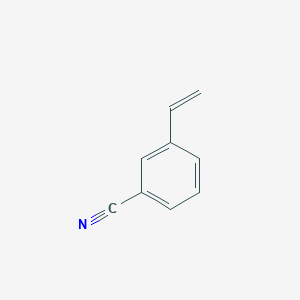



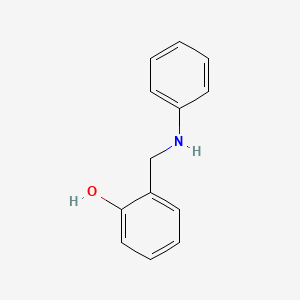
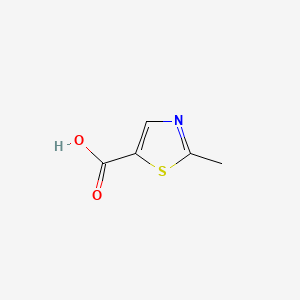
![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)
